Cas no 529-20-4 (2-Methylbenzaldehyde)

2-Methylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Methylbenzaldehyde
- ortho-tolualdehyde
- o-Tolualdehyde
- 2-Tolualdehyde
- o-Methylicbenzaldehyde
- o-Tolualdehyde Solution
- o-Tolylaldehyde
- 2-Formyltoluene
- FEMA 3068
- o-Methylbenzaldehyde
- o-Tolualdehyde,stabilized
- O-TOLUIC ALDEHYDE
- O-TOLUYLALDEHYDE
- 2-Methyl-Benzaldehyde
- Benzaldehyde, 2-methyl-
- o-Methylbenazldehyde
- Toluic aldehyde
- o-Tolualdehyde (8CI)
- Q7E5H6W6BG
- BTFQKIATRPGRBS-UHFFFAOYSA-N
- DSSTox_CID_2051
- DSSTox_RID_76470
- DSSTox_GSID_22051
- Ort
-
- MDL: MFCD00003338
- インチ: 1S/C8H8O/c1-7-4-2-3-5-8(7)6-9/h2-6H,1H3
- InChIKey: BTFQKIATRPGRBS-UHFFFAOYSA-N
- ほほえんだ: O=C([H])C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])[H]
- BRN: 605841
計算された属性
- せいみつぶんしりょう: 120.057515g/mol
- ひょうめんでんか: 0
- XLogP3: 2.1
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 1
- どういたいしつりょう: 120.057515g/mol
- 単一同位体質量: 120.057515g/mol
- 水素結合トポロジー分子極性表面積: 17.1Ų
- 重原子数: 9
- 複雑さ: 98.7
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.039 g/mL at 20 °C
1.039 g/mL at 25 °C(lit.) - ゆうかいてん: -35 ºC
- ふってん: 200°C
- フラッシュポイント: 華氏温度:170.6°f
摂氏度:77°c - 屈折率: n20/D 1.546(lit.)
- すいようせい: びようようせい
- PSA: 17.07000
- LogP: 1.80750
- マーカー: 9527
- ようかいせい: 水に微溶解する
- かんど: Air Sensitive
- FEMA: 3068
2-Methylbenzaldehyde セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H227-H302-H315-H319
- 警告文: P210-P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- 危険物輸送番号:1993
- WGKドイツ:3
- 危険カテゴリコード: 22-37/38-41
- セキュリティの説明: S26-S39-S37/39
- 福カードFコード:2-10
-
危険物標識:
- ちょぞうじょうけん:火元から遠ざかる。使用しない場合は容器を閉じたままにします。密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
- 危険レベル:AIR SENSITIVE
- リスク用語:R36/38
- セキュリティ用語:S26;S37/39
- 包装グループ:Ⅲ
2-Methylbenzaldehyde 税関データ
- 税関コード:29122900
- 税関データ:
中国税関コード:
2912299000概要:
291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、テトラホルムアルデヒドの外観
要約:
291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
2-Methylbenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20424-0.1g |
2-methylbenzaldehyde |
529-20-4 | 95% | 0.1g |
$19.0 | 2023-11-13 | |
Enamine | EN300-20424-0.25g |
2-methylbenzaldehyde |
529-20-4 | 95% | 0.25g |
$19.0 | 2023-11-13 | |
Enamine | EN300-20424-10.0g |
2-methylbenzaldehyde |
529-20-4 | 95% | 10.0g |
$32.0 | 2023-02-14 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB21262-25g |
2-Methylbenzaldehyde |
529-20-4 | 97% | 25g |
50.00 | 2021-07-09 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB21262-1000g |
2-Methylbenzaldehyde |
529-20-4 | 97% | 1000g |
1006.00 | 2021-07-09 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB21262-1g |
2-Methylbenzaldehyde |
529-20-4 | 97% | 1g |
0.00 | 2022-04-26 | |
Apollo Scientific | OR28700-100g |
2-Methylbenzaldehyde |
529-20-4 | 98% | 100g |
£32.00 | 2025-02-19 | |
ChemScence | CS-W008902-1000g |
2-Methylbenzaldehyde |
529-20-4 | 98.61% | 1000g |
$195.0 | 2021-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159892-100G |
2-Methylbenzaldehyde |
529-20-4 | >98.0%(GC) | 100g |
¥127.90 | 2023-09-01 | |
abcr | AB113702-100 g |
o-Tolualdehyde, 98%; 98% |
529-20-4 | 98% | 100g |
€97.00 | 2023-01-31 |
2-Methylbenzaldehyde 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
2.1 Reagents: Propanoic acid, 2,2-dimethyl-, sodium salt (1:1) , 2-Bromo-1,3,5-tris(1-methylethyl)benzene Catalysts: Nickel chloride hexahydrate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine , Benzonitrile, 2,3,4,5,6-penta-9H-carbazol-9-yl- Solvents: Acetonitrile , Water ; 8 - 30 h, rt
2-Methylbenzaldehyde Raw materials
2-Methylbenzaldehyde Preparation Products
2-Methylbenzaldehyde サプライヤー
2-Methylbenzaldehyde 関連文献
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Jinyuan Wang,Yunzhi Liu,Nan Han,Yuan Gao,Jun Luo Org. Biomol. Chem. 2023 21 1878
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2. Photochemical reactions. Part II. Cycloaddition reactions with photoenols from 2-methylbenzaldehyde and related systemsBarry J. Arnold,Susan M. Mellows,Peter G. Sammes,Timothy W. Wallace J. Chem. Soc. Perkin Trans. 1 1974 401
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Shen Zhao,Yueqing Jia,Yu-Fei Song Catal. Sci. Technol. 2014 4 2618
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Jacob H. Miller,Linh Bui,Aditya Bhan React. Chem. Eng. 2019 4 784
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Shen Zhao,Yueqing Jia,Yu-Fei Song Catal. Sci. Technol. 2014 4 2618
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Gabriella Barozzino-Consiglio,Mathieu Rouen,Hassan Oulyadi,Anne Harrison-Marchand,Jacques Maddaluno Dalton Trans. 2014 43 14219
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7. 480. Steric influences in radical reactions. Part I. Benzyl radicals derived from cyclic homologues of dibenzyl etherR. L. Huang,H. H. Lee J. Chem. Soc. 1964 2500
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Joe I. Higham,James A. Bull Org. Biomol. Chem. 2020 18 7291
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9. Photochemistry of o-tolualdehyde: photoenolization and photobenzoin condensationDavid M. Findlay,Morris F. Tchir J. Chem. Soc. Chem. Commun. 1974 514
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Wenjie Wu,Saiyu Bu,Liang Bai,Yuanting Su,Yenan Song,Haitao Sun,Guangyin Zhen,Ke Dong,Lunhua Deng,Qinghong Yuan,Chengbin Jing,Zhuo Sun Nanoscale 2023 15 5909
2-Methylbenzaldehydeに関する追加情報
Professional Introduction to 2-Methylbenzaldehyde (CAS No. 529-20-4)
2-Methylbenzaldehyde, with the chemical formula C8H8O, is a significant organic compound widely recognized in the field of chemical and pharmaceutical research. Its CAS number, CAS No. 529-20-4, uniquely identifies it in scientific literature and industrial applications. This compound, also known as o-tolualdehyde, is a derivative of benzaldehyde and is characterized by a methyl group substituent at the ortho position relative to the aldehyde functional group.
The synthesis of 2-Methylbenzaldehyde typically involves the oxidation of toluene or the reduction of cinnamaldehyde. Its structural properties make it a valuable intermediate in the production of various fine chemicals, fragrances, and pharmaceuticals. The compound's aromatic nature and reactive aldehyde group contribute to its versatility in organic synthesis.
In recent years, 2-Methylbenzaldehyde has garnered attention for its potential applications in medicinal chemistry. Research has demonstrated its role as a precursor in the synthesis of complex molecules with therapeutic properties. For instance, studies have explored its utility in creating novel compounds that exhibit anti-inflammatory and antimicrobial activities. These findings highlight the compound's significance in developing new drug candidates.
The chemical reactivity of 2-Methylbenzaldehyde allows it to participate in various reactions, including condensation, addition, and polymerization processes. These reactions are fundamental in constructing more intricate molecular frameworks, which are essential for pharmaceutical applications. The compound's ability to form stable intermediates makes it a preferred choice for synthetic chemists working on complex organic transformations.
Moreover, advancements in green chemistry have led to innovative methods for producing 2-Methylbenzaldehyde with higher yields and reduced environmental impact. These methods often involve catalytic processes that minimize waste and energy consumption. Such innovations align with global efforts to promote sustainable chemical manufacturing practices.
The pharmacological potential of 2-Methylbenzaldehyde has been further investigated in recent clinical studies. Researchers have examined its effects on biological pathways associated with neurological disorders, such as Alzheimer's disease. Preliminary findings suggest that derivatives of this compound may help modulate certain neurotransmitter systems, offering a promising avenue for therapeutic development.
In addition to its pharmaceutical applications, 2-Methylbenzaldehyde is widely used in the fragrance industry due to its sweet and floral aroma. It serves as a key component in perfumes and scents, contributing to their distinctive profiles. The compound's olfactory properties make it highly sought after by perfumers and flavor chemists.
The industrial production of 2-Methylbenzaldehyde is well-established, with multiple manufacturers supplying high-purity grades for research and commercial purposes. Quality control measures ensure that the compound meets stringent specifications required for various applications. These measures are crucial for maintaining consistency and reliability in both academic and industrial settings.
The future prospects of 2-Methylbenzaldehyde appear promising, with ongoing research exploring new synthetic routes and potential applications. Collaborative efforts between academia and industry are likely to drive further innovation in this field. As our understanding of chemical interactions deepens, the utility of compounds like CAS No. 529-20-4 will continue to expand.
In conclusion, 2-Methylbenzaldehyde represents a versatile and valuable compound with significant implications in pharmaceuticals, fragrances, and chemical synthesis. Its unique properties and reactivity make it indispensable in modern research and industrial processes. As scientific advancements continue to unfold, the importance of this compound is expected to grow even further.
529-20-4 (2-Methylbenzaldehyde) 関連製品
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